![molecular formula C11H14O3 B083361 4-(Benzyloxy)butanoic acid CAS No. 10385-30-5](/img/structure/B83361.png)
4-(Benzyloxy)butanoic acid
Overview
Description
4-(Benzyloxy)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.23 g/mol .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 4-hydroxy benzoic acid and benzyl chloride using a surfactant as a catalyst . Another approach involves the use of boronic acids, which have been shown to have various biological applications and can be used in the synthesis of boronic acid derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a butanoic acid chain via an oxygen atom . The InChI representation of the molecule isInChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)
. Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 194.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .Scientific Research Applications
Optical Gating of Photosensitive Synthetic Ion Channels : 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid is used in optical gating of nanofluidic devices based on synthetic ion channels. This is useful for UV-light-triggered transport of ionic species in aqueous solutions through channels, with potential applications in controlled release, sensing, and information processing (Ali et al., 2012).
Recovery of Rare Earths from Wastewater : 2-(4-(benzyloxy) phenoxy) acetic acid (BZAA) is mentioned in the context of an extraction-precipitation strategy for recovering rare earth elements from industrial wastewater. This demonstrates the compound's potential in sustainable processes for resource and environmental concerns (Ni et al., 2020).
Antinociceptive and Anti-inflammatory Properties : Derivatives of 4‐(5‐chloro‐2(3H)‐benzoxazolon‐3‐yl)butanoic acid have been synthesized and tested for antinociceptive and anti‐inflammatory activities. The study found significant activities in certain compounds, suggesting therapeutic potential (Gulcan et al., 2003).
Synthesis of Organic Compounds : Research has been conducted on the synthesis of various organic compounds using 4-(benzyloxy)butanoic acid or its derivatives. This includes the synthesis of optically active derivatives, antioxidant properties of new compounds, and the preparation of enantiomerically pure derivatives (Cammas et al., 1993; Dovbnya et al., 2022; Gautschi et al., 1994).
Mechanism of Action
While the specific mechanism of action for 4-(Benzyloxy)butanoic acid is not well-studied, it is known that similar compounds, such as butyric acid, play a vital role in maintaining symbiosis and homeostasis in the human body . The complex mechanism of action of butyric acid seems to play a vital role in maintaining symbiosis and homeostasis in the human body .
properties
IUPAC Name |
4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEFZVVLTJQWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340163 | |
Record name | 4-(Benzyloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10385-30-5 | |
Record name | 4-(Benzyloxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(benzyloxy)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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